molecular formula C16H15NO4S2 B4758132 2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole

2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole

Cat. No. B4758132
M. Wt: 349.4 g/mol
InChI Key: PWGIOIUKSLMROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole, commonly known as Furosemide, is a widely used loop diuretic that acts on the kidneys to increase the excretion of water and electrolytes. It is a sulfonamide derivative and is often used to treat conditions such as hypertension, congestive heart failure, and edema.

Mechanism of Action

Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidneys, leading to increased excretion of water and electrolytes. This results in a decrease in blood volume and a reduction in blood pressure.
Biochemical and Physiological Effects:
Furosemide has been shown to have a number of biochemical and physiological effects. It can cause electrolyte imbalances, including hypokalemia, hyponatremia, and hypocalcemia. It can also cause metabolic alkalosis and hyperuricemia. Additionally, furosemide has been shown to have anti-inflammatory and anti-fibrotic effects.

Advantages and Limitations for Lab Experiments

Furosemide has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has a well-established mechanism of action and has been extensively studied, making it a useful tool for researchers. However, there are also limitations to its use. Furosemide can cause significant electrolyte imbalances, which can affect the results of experiments. It can also have off-target effects that may complicate interpretation of results.

Future Directions

There are a number of future directions for research on furosemide. One area of interest is the development of new diuretics that are more effective and have fewer side effects than furosemide. Another area of interest is the use of furosemide in the treatment of other conditions, such as chronic kidney disease and pulmonary hypertension. Additionally, there is ongoing research into the mechanisms of action of furosemide and its effects on various physiological systems.

Scientific Research Applications

Furosemide has been extensively studied in scientific research due to its diuretic properties and potential therapeutic applications. It has been shown to be effective in reducing blood pressure and treating edema associated with heart failure, liver cirrhosis, and other conditions.

properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-5-propylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c1-2-11-22-16-15(17-14(21-16)13-9-6-10-20-13)23(18,19)12-7-4-3-5-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGIOIUKSLMROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole
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2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole
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2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole
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2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole

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